molecular formula C23H21NO3 B3542405 diphenylmethyl N-(phenylacetyl)glycinate

diphenylmethyl N-(phenylacetyl)glycinate

Cat. No.: B3542405
M. Wt: 359.4 g/mol
InChI Key: KHBHKKBCZGBIKC-UHFFFAOYSA-N
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Description

Diphenylmethyl N-(phenylacetyl)glycinate is a glycine derivative characterized by a diphenylmethyl ester group and an N-phenylacetylated amino moiety. The phenylacetyl substituent on the amino group may modulate electronic properties and binding affinity to biological targets, as seen in related N-acylated glycine derivatives .

Properties

IUPAC Name

benzhydryl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-21(16-18-10-4-1-5-11-18)24-17-22(26)27-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBHKKBCZGBIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diphenylmethyl N-(phenylacetyl)glycinate with glycinate esters featuring variations in ester groups, amino substituents, and halogenation. Data are synthesized from literature on analogous compounds.

Ester Group Variations
Compound Name Ester Group Molecular Formula Molecular Weight Key Properties Reference
Methyl N-(phenylacetyl)glycinate Methyl C₁₁H₁₃NO₃ 207.22 Water-soluble; used in prodrug design
Ethyl N-(phenylacetyl)glycinate Ethyl C₁₂H₁₅NO₃ 221.25 Higher lipophilicity vs. methyl analog
This compound* Diphenylmethyl C₂₃H₂₁NO₃ 359.42† Predicted low solubility, high melting point

*Hypothetical compound; †Calculated based on structural analogs.
Key Findings :

  • Larger ester groups (e.g., diphenylmethyl) reduce water solubility due to increased hydrophobicity .
  • Methyl and ethyl esters are commonly used to enhance bioavailability in prodrugs (e.g., camptothecin glycinate esters in ) .
Amino Substituent Variations
Compound Name Amino Substituent Biological Activity Key Property Reference
N-(Phenylacetyl)glycine methyl ester Phenylacetyl Prodrug scaffold for hydrolytic activation Hydrolyzes to free glycine derivative
Methyl N-(pyrimidin-2-yl)glycinate Pyrimidinyl Potential kinase inhibition Enhanced hydrogen bonding capacity
Methyl N-(phenylsulfonyl)glycinate Phenylsulfonyl Enzyme inhibitor (e.g., acetylcholinesterase) Electrophilic sulfonyl group
AL-3264 (AA derivative) Piperazinyl-butyl acrylamide Anti-allergic, inhibits bronchoconstriction Competitive antagonist of dermal allergens

Key Findings :

  • Phenylacetyl and sulfonyl groups improve target specificity in enzyme inhibition .
  • Pyrimidinyl substituents enhance interactions with nucleic acids or kinases .
Halogenated Derivatives
Compound Name Substituents Melting Point (°C) Application Reference
Ethyl N-(4-chlorophenyl)glycinate 4-Chlorophenyl Not reported Lab-scale chemical synthesis
Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate 5-Chloro-2-methylphenyl, sulfonyl Not reported Antimicrobial research
N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) 2-Chlorophenyl, diphenylmethyl 131.4 Intermediate in triarylmethane synthesis

Key Findings :

  • Halogenation (e.g., Cl, Br) increases molecular weight and may enhance thermal stability .
  • Chlorinated aromatic rings are common in antimicrobial and antitumor agents .

Research Implications and Gaps

  • Solubility vs. Bioactivity: Diphenylmethyl esters, while stable, may require formulation strategies (e.g., nanoparticles) to overcome poor solubility .
  • Synthetic Routes: outlines methods for diphenylmethyl glycinate synthesis via benzophenone imine intermediates, suggesting feasible scalability .
  • Biological Data: Direct pharmacological studies on this compound are absent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diphenylmethyl N-(phenylacetyl)glycinate
Reactant of Route 2
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diphenylmethyl N-(phenylacetyl)glycinate

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